molecular formula C27H36N4O5 B2544620 Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate CAS No. 860649-27-0

Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate

Cat. No. B2544620
CAS RN: 860649-27-0
M. Wt: 496.608
InChI Key: JDFGIAMGXCGAPW-UHFFFAOYSA-N
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Description

Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C27H36N4O5 and its molecular weight is 496.608. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Receptor Binding

Arylcycloalkylamines, including structures similar to the compound , have been explored for their binding affinity and selectivity at D(2)-like receptors, which are critical in the development of antipsychotic agents. The presence of arylalkyl substituents has been noted to improve the potency and selectivity of compounds targeting these receptors (Sikazwe et al., 2009).

DNA Binding and Fluorescent Staining

Compounds containing N-methyl piperazine and related structures have found applications in binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This property is utilized in fluorescent DNA stains, aiding in the analysis of chromosomes and nuclear DNA content, especially in plant cell biology (Issar & Kakkar, 2013).

Chemical Synthesis and Medicinal Chemistry

In medicinal chemistry, the synthesis and evaluation of ligands for pharmacological targets are crucial. The compound , with its arylpiperazine component, could be relevant in the synthesis of novel compounds with potential therapeutic uses. Piperazine derivatives, for example, have been reviewed for their anti-mycobacterial activity, showcasing the importance of piperazine as a versatile scaffold in drug discovery (Girase et al., 2020).

properties

IUPAC Name

methyl 1-[3-[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenoxy]propyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5/c1-35-27(32)23-11-14-28(15-12-23)13-2-20-36-26-9-3-22(4-10-26)21-29-16-18-30(19-17-29)24-5-7-25(8-6-24)31(33)34/h3-10,23H,2,11-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFGIAMGXCGAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate

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